REACTION_CXSMILES
|
FC(F)(F)C1C=CC(CCC=O)=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[F:26][C:27]([F:39])([F:38])[C:28]1[CH:29]=[C:30]([CH2:34][CH2:35][CH:36]=[O:37])[CH:31]=[CH:32][CH:33]=1>>[F:26][C:27]([F:38])([F:39])[C:28]1[CH:29]=[C:30]([CH2:34][CH2:35][CH2:36][OH:37])[CH:31]=[CH:32][CH:33]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)CCC=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
132 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CCC=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)CCCO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.5 mmol | |
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 229.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |